Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide
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Overview
Description
Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide is a chemical compound with the molecular formula C6H9BF3O2K
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 4-ethoxy-4-oxobut-2-en-2-ylboronic acid with potassium hydroxide. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or water, under reflux conditions.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring to maintain the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding boronic acid.
Substitution: The compound can participate in substitution reactions, where the trifluoroborate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]carboxylate
Reduction: 4-ethoxy-4-oxobut-2-en-2-ylboronic acid
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in cross-coupling reactions and as a catalyst in various chemical transformations. Biology: Medicine: The compound is being explored for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs. Industry: It is used in the development of new materials and in environmental research for detecting and removing pollutants.
Mechanism of Action
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical applications. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biomolecules and chemical substrates through its boronic acid group.
Comparison with Similar Compounds
Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]boronic acid
Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]chloride
Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]fluoride
Uniqueness: Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide is unique due to its trifluoroborate group, which imparts different reactivity and stability compared to other similar compounds. This makes it particularly useful in specific chemical reactions and applications.
Properties
IUPAC Name |
potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3O2.K/c1-3-12-6(11)4-5(2)7(8,9)10;/h4H,3H2,1-2H3;/q-1;+1/b5-4+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKUUBOSDYCAQP-FXRZFVDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=CC(=O)OCC)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C(=C/C(=O)OCC)/C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3KO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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